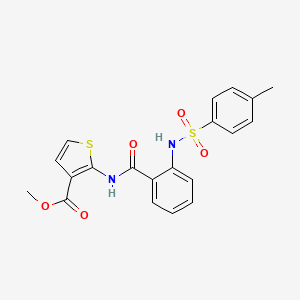

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate

Description

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a methyl ester at position 3, two amide linkages, and a 4-methylphenylsulfonamido substituent. While direct data on this compound’s synthesis or activity are absent in the provided evidence, comparisons with structurally analogous compounds (e.g., thiophene esters, sulfonamides) can elucidate its properties and reactivity.

Properties

IUPAC Name |

methyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c1-13-7-9-14(10-8-13)29(25,26)22-17-6-4-3-5-15(17)18(23)21-19-16(11-12-28-19)20(24)27-2/h3-12,22H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQRJSCOSADHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate ()

- Structure : Shares a thiophene-3-carboxylate core but incorporates a tetrahydrobenzo[b]thiophene ring and a 4-hydroxyphenyl group.

- Synthesis : Produced via a Petasis reaction in HFIP with 22% yield, purified via chromatography .

- Key Differences: Ring Saturation: The tetrahydrobenzo[b]thiophene in may confer greater rigidity and altered electronic properties compared to the unsaturated thiophene in the target compound.

Methotrexate-Related Compounds (Evidences 2, 5, 6)

- Structure: Feature diaminopteridinyl and glutamic acid moieties (e.g., Methotrexate Related Compound H: C21H24N8O5) .

- Functional Comparison :

- Sulfonamide vs. Pteridinyl : The target’s sulfonamide group may mimic the hydrogen-bonding capacity of Methotrexate’s pteridinyl ring but lacks its enzymatic folate antagonism.

- Applications : Methotrexate analogs target dihydrofolate reductase, whereas the target compound’s ester and amide groups suggest alternate mechanisms (e.g., protease inhibition).

Pyrazolo[3,4-d]pyrimidine-Thiophene Hybrid ()

- Structure: Combines a fluorinated chromenone and pyrazolo-pyrimidine with a thiophene carboxylate (Example 62: C27H18F2N4O4S, MW 560.2) .

- Synthesis : Prepared via Suzuki coupling (46% yield), with a high melting point (227–230°C), indicating thermal stability.

- Comparison :

- Electron-Withdrawing Groups : Fluorine substituents in Example 62 enhance lipophilicity and bioavailability, a trait the target compound may lack due to its methylphenyl group.

Sulfonylurea Herbicides ()

- Structure : Triazine-linked sulfonylureas (e.g., metsulfuron-methyl: C14H15N5O6S) .

- Functional Comparison :

- Sulfonamide Role : Both the target and sulfonylureas utilize sulfonamides for target binding. However, sulfonylureas act as acetolactate synthase inhibitors, while the target’s dual amides may enable different interactions.

Ethyl 2-(4-Chlorobenzamido)-4-(2-Methylpropyl)thiophene-3-carboxylate ()

Ethyl 2-(4-(Morpholinosulfonyl)benzamido)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate ()

- Structure: Includes a morpholinosulfonyl group (C22H26N2O6S2, MW 478.58) .

- Properties : Density 1.385 g/cm³ and pKa 11.93, suggesting moderate solubility in polar solvents.

- Comparison: Sulfonyl Diversity: The morpholino group in enhances hydrogen-bonding capacity, whereas the target’s methylphenylsulfonamido may prioritize hydrophobic interactions.

Data Table: Key Compounds and Properties

Research Findings and Implications

- Synthesis Challenges : Yields for analogous compounds vary widely (22–46%), suggesting that the target’s synthesis may require optimization of coupling reagents or catalysts.

- Bioactivity Clues : Sulfonamides in herbicides () and pharmaceuticals () imply the target compound could bridge agrochemical and therapeutic applications.

- Property Predictions : The target’s methylphenyl group likely enhances lipophilicity, while its amide linkages may improve binding to proteins or enzymes.

Biological Activity

Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate (CAS Number: 921054-33-3) is a compound of significant interest due to its biological activity, particularly in antimicrobial and antiviral applications. This article explores its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O5S2 |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 921054-33-3 |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study by Ghorab et al. (2017) highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Results : Showed significant inhibition zones compared to control groups.

- Mechanism : The sulfonamide moiety is believed to interfere with bacterial folic acid synthesis.

Antiviral Activity

In addition to its antimicrobial properties, this compound has demonstrated antiviral activity against certain viruses. A study evaluated its effectiveness against the Tobacco Mosaic Virus (TMV), revealing moderate antiviral activity .

Bioassay Results

- Concentration Tested : 500 mg/L

- Inactivation Effect : Over 40% at the tested concentration.

- Comparative Analysis : Some derivatives exhibited better activity than ribavirin, a standard antiviral agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the thiophene ring and the sulfonamide group plays a significant role in enhancing its bioactivity.

| Structural Feature | Impact on Activity |

|---|---|

| Thiophene Ring | Enhances lipophilicity and biological interaction |

| Sulfonamide Group | Critical for antimicrobial action |

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of the thiophene core and subsequent functionalization with sulfonamide and benzamide moieties. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Q & A

Basic Research Questions

Q. What is the molecular structure and key functional groups of Methyl 2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxylate?

- Answer: The compound features a thiophene core substituted with a methyl carboxylate group at position 3. At position 2, it has a benzamido group further modified with a 4-methylphenylsulfonamido moiety. Key functional groups include the sulfonamide (R-SO₂-NR₂), amide (CONH), and ester (COOCH₃), which contribute to its reactivity and biological interactions .

Q. What are the established synthetic routes for this compound?

- Answer: Synthesis typically involves sequential coupling reactions. For example:

- Step 1: Thiophene-3-carboxylate ester formation via esterification of the corresponding carboxylic acid.

- Step 2: Introduction of the benzamido group through amidation using activated benzoyl chloride derivatives.

- Step 3: Sulfonamidation of the secondary amine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF at 0–25°C) .

- Purity is ensured via column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer:

- ¹H/¹³C NMR : Confirms substitution patterns and functional group integrity (e.g., sulfonamide NH at δ ~10 ppm, ester COOCH₃ at δ ~3.8 ppm) .

- IR Spectroscopy : Identifies amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹) and sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the known physicochemical properties relevant to its handling in research?

- Answer:

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.

- Stability : Stable under inert atmospheres but sensitive to strong acids/bases due to ester and sulfonamide groups .

- Melting Point : Typically 200–220°C (varies with crystallinity) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound?

- Answer:

- Catalyst Screening : Use coupling agents like HATU or EDCI to improve amidation efficiency .

- Solvent Optimization : Replace DMF with less hygroscopic solvents (e.g., THF) to minimize side reactions.

- Purification : Employ gradient HPLC (C18 column, methanol/water) for high-purity isolation .

- Yield Contradictions : Discrepancies in reported yields (e.g., 40–70%) may arise from residual moisture or incomplete activation of intermediates.

Q. How should contradictory data regarding biological activity be analyzed?

- Answer:

- Assay Validation : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity. For example, conflicting reports on kinase inhibition may stem from off-target effects in cellular models .

- Structural Analogues : Benchmark activity against derivatives (e.g., fluorobenzamido vs. nitro-substituted variants) to identify critical pharmacophores .

Q. What computational methods are used to predict interactions with biological targets?

- Answer:

- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on sulfonamide and amide groups for hydrogen bonding .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking predictions .

- Limitations : Computational models may overlook solvent effects or conformational flexibility in the thiophene ring .

Q. What strategies validate the specificity of this compound in enzyme inhibition assays?

- Answer:

- Negative Controls : Use structurally similar but inactive analogues (e.g., ester-hydrolyzed derivatives) to rule out nonspecific binding .

- Competitive Assays : Measure Ki values in the presence of known inhibitors (e.g., indomethacin for COX-2) to confirm competitive inhibition .

- Mutagenesis Studies : Modify key residues in the enzyme active site (e.g., Arg120 in COX-2) and test compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.